molecular formula C21H34O5 B14796249 Allo-3a-tetrahydro Cortisol

Allo-3a-tetrahydro Cortisol

Cat. No.: B14796249
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-JOPCOMNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrocortisol is synthesized through the reduction of cortisol. The process involves the enzyme steroid 5β-reductase, which reduces cortisol to dihydrocortisol. This is followed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD), which converts dihydrocortisol to tetrahydrocortisol .

Industrial Production Methods: Industrial production of tetrahydrocortisol typically involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert cortisol into tetrahydrocortisol through enzymatic reactions. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocortisol undergoes various chemical reactions, including:

    Oxidation: Tetrahydrocortisol can be oxidized to form tetrahydrocortisone.

    Reduction: It can be reduced to form dihydrocortisol.

    Substitution: Hydroxyl groups in tetrahydrocortisol can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.

Major Products:

Scientific Research Applications

Tetrahydrocortisol has several scientific research applications, including:

Mechanism of Action

Tetrahydrocortisol exerts its effects primarily through its interaction with the GABA A receptor. It acts as a negative allosteric modulator, which means it binds to a site on the receptor distinct from the active site and reduces the receptor’s activity. This modulation affects the inhibitory neurotransmission in the brain, similar to the action of pregnenolone sulfate .

Comparison with Similar Compounds

    Tetrahydrocortisone: An oxidized form of tetrahydrocortisol.

    Dihydrocortisol: A reduced form of cortisol, an intermediate in the synthesis of tetrahydrocortisol.

    Pregnenolone sulfate: Another neurosteroid that acts as a negative allosteric modulator of the GABA A receptor.

Uniqueness: Tetrahydrocortisol is unique due to its specific role as an inactive metabolite of cortisol and its distinct interaction with the GABA A receptor. Unlike tetrahydrocortisone and dihydrocortisol, tetrahydrocortisol has a specific modulatory effect on neurotransmission, which is not observed in its similar compounds .

Properties

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

2-hydroxy-1-[(10S,13S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

AODPIQQILQLWGS-JOPCOMNGSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

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